molecular formula C9H11NO4 B032438 Methyl 2-amino-5-hydroxy-4-methoxybenzoate CAS No. 50413-44-0

Methyl 2-amino-5-hydroxy-4-methoxybenzoate

Cat. No. B032438
CAS RN: 50413-44-0
M. Wt: 197.19 g/mol
InChI Key: PZCOPZZPGYOVIU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a compound synthesized from various benzoic acid derivatives. It's studied for its molecular structure and chemical properties.

Synthesis Analysis

  • The synthesis of similar compounds often involves multiple steps, including methylation, ethylation, and oxidation. For example, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid is synthesized from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation, yielding a total of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

  • The molecular structure is often analyzed using techniques like IR, 1H NMR, MS. For instance, compounds like 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole exhibit structures with intramolecular N-H...O hydrogen bonds (J. Quiroga et al., 2008).

Chemical Reactions and Properties

  • Chemical reactions often involve bromination, hydrolysis, cyanidation, and esterification. For example, methyl 4-bromo-2-methoxybenzoate is synthesized through these steps (Chen Bing-he, 2008).
  • Reactions involving Schiff bases are also common, leading to the formation of compounds with specific configurations (Mei-An Zhu & X. Qiu, 2011).

Physical Properties Analysis

  • The physical properties, like hydrogen bonding and crystal structure, are crucial. For instance, 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole molecules are linked into a chain of rings by N-H...N and N-H...pi(arene) hydrogen bonds (J. Quiroga et al., 2008).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, can be determined through experimental and computational methods. Spectral analysis, electronic, nonlinear optical (NLO), and thermodynamic properties are often evaluated (S. A. Halim & M. Ibrahim, 2022).

Scientific Research Applications

Synthesis and Derivative Studies

  • Methyl 4-amino-2-methoxybenzoate, related to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, was synthesized from 4-amino-2-hydroxybenzoic acid, exploring its potential as an intermediate in pharmaceuticals (Wang Yu, 2008).

Photodynamic Therapy Applications

  • A zinc phthalocyanine derivative, structurally similar to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, was synthesized and characterized, showing potential for Type II photosensitizers in cancer photodynamic therapy due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

  • Schiff base ligands derived from 4-methoxyphenol thiazole, which share structural similarities with Methyl 2-amino-5-hydroxy-4-methoxybenzoate, exhibited moderate antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Alzheimer's Disease Treatment Potential

  • A compound structurally akin to Methyl 2-amino-5-hydroxy-4-methoxybenzoate showed selective inhibition against histone deacetylase 6, indicating potential for treating Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).

Antitumor and Apoptosis Induction

  • A compound with a structure based on 2-aminoindole and containing a methoxybenzoyl group demonstrated potent antitumor activity by targeting tubulin at the colchicine binding site, leading to apoptotic cell death, suggesting potential applications in cancer therapy (Romagnoli et al., 2008).

Antioxidant Activity and Spectroscopic Analysis

  • A derivative of 4-methoxybenzoate, similar to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, was synthesized and studied for its antioxidant activity, electronic, and thermodynamic properties, contributing to the understanding of its potential as an antioxidant agent (Medetalibeyoglu, 2021).

Antimicrobial Derivatives and Lipase Inhibition

  • Novel 1,2,4-Triazole derivatives, including a compound structurally related to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, exhibited antimicrobial properties and were found to have lipase and α-glucosidase inhibitory activities (Bektaş et al., 2007).

Molecular Electrostatic Potential Analysis

  • Vibrational spectroscopy and molecular electrostatic potential analysis were conducted on a compound similar to Methyl 2-amino-5-hydroxy-4-methoxybenzoate, providing insights into its electronic properties and potential applications in material sciences (Rajalakshmy, 2018).

Glucosidase Inhibiting Activities

  • A novel compound with structural elements of Methyl 2-amino-5-hydroxy-4-methoxybenzoate showed significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, indicating potential therapeutic applications for metabolic disorders (Li et al., 2008).

Safety And Hazards

“Methyl 2-amino-5-hydroxy-4-methoxybenzoate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

methyl 2-amino-5-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCOPZZPGYOVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630882
Record name Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-hydroxy-4-methoxybenzoate

CAS RN

50413-44-0
Record name Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure described in Example 6A Step 3, a mixture of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (3.88 g, 17.1 mmol) and Pd/C in EtOAc (100 mL) was stirred under 1 atmosphere of hydrogen at room temperature overnight, to afford methyl 2-amino-5-hydroxy-4-methoxybenzoate as a solid (3.1 g, 92%). 1H NMR (300 MHz, DMSO-d6) δ 8.31 (s, 1H), 7.08 (s, 1H), 6.31 (s, 1H), 6.24 (s, 1H), 3.74 (s, 3H), 3.72 (s, 3H).
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